molecular formula C20H18N6O B3449288 6-(Quinolin-8-yloxymethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine

6-(Quinolin-8-yloxymethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B3449288
M. Wt: 358.4 g/mol
InChI Key: VFLMJVJZQZXQJQ-UHFFFAOYSA-N
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Description

6-(Quinolin-8-yloxymethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a quinoline moiety attached to a triazine ring through a methylene bridge, and a p-tolyl group attached to the nitrogen atom of the triazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Mechanism of Action

Target of Action

The compound, also known as “N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine” or “CBKinase1_005257”, has been found to target several key enzymes involved in Alzheimer’s disease . These include acetylcholinesterase (AChE) , butyrylcholinesterase (BuChE) , and beta-secretase 1 (BACE1) . These enzymes play crucial roles in the progression of Alzheimer’s disease, with AChE and BuChE involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning, and BACE1 involved in the production of beta-amyloid plaques, a hallmark of Alzheimer’s disease .

Mode of Action

The compound interacts with these targets by inhibiting their activity . The inhibition of AChE and BuChE results in increased levels of acetylcholine in the brain, thereby improving cognitive function . The inhibition of BACE1 reduces the production of beta-amyloid plaques, thereby slowing the progression of Alzheimer’s disease .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting AChE and BuChE, leading to increased acetylcholine levels . It also affects the amyloidogenic pathway by inhibiting BACE1, leading to decreased production of beta-amyloid plaques .

Pharmacokinetics

The compound has been found to have acceptable predictive absorption, distribution, metabolism, and excretion (ADME) profiles . This suggests that it has good bioavailability, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The result of the compound’s action is an improvement in cognitive function due to increased acetylcholine levels and a slowing of the progression of Alzheimer’s disease due to decreased production of beta-amyloid plaques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Quinolin-8-yloxymethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine typically involves the reaction of quinoline-8-methanol with N-p-tolyl-1,3,5-triazine-2,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The process may be scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(Quinolin-8-yloxymethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine exhibits unique properties due to the position of the quinoline moiety. This structural difference can influence its electronic properties, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Biological Activity

6-(Quinolin-8-yloxymethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimalarial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives and incorporates a quinoline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H18N4O\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds with quinoline structures. For instance, derivatives similar to this compound have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria.

In Vitro Studies

A study evaluated various quinoline derivatives for their antimalarial efficacy. Compounds exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, with some demonstrating superior activity compared to chloroquine . The specific IC50 value for this compound remains to be elucidated but is expected to follow similar trends.

The mechanism by which quinoline derivatives exert their antimalarial effects typically involves the inhibition of heme detoxification processes in malaria parasites. This occurs through the crystallization of hematin, a toxic byproduct of hemoglobin digestion in the parasite. Quinoline compounds can bind to hematin and prevent its crystallization, leading to increased toxicity within the parasite .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline-based compounds:

  • Antimalarial Efficacy : A series of studies reported that quinoline analogs showed potent antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The compounds were evaluated for cytotoxicity against human cell lines (HepG2 and HeLa), revealing no significant cytotoxic effects at concentrations up to 100 µg/mL .
  • Structure-Activity Relationship (SAR) : Investigations into the molecular structure of quinoline derivatives have indicated that modifications at specific positions can enhance biological activity. For example, substituents on the quinoline ring and triazine core significantly influence binding affinity and overall efficacy .
  • Synergistic Effects : Some studies suggest that combining quinoline derivatives with other antimalarial agents can produce synergistic effects, enhancing overall therapeutic efficacy against resistant strains .

Data Tables

The following table summarizes key findings from recent research on related quinoline compounds:

Compound NameIC50 (µg/mL)Activity TypeReference
Compound A0.014Antimalarial
Compound B0.680Antimalarial
Compound C5.87Antimalarial
Compound D>100Cytotoxicity

Properties

IUPAC Name

2-N-(4-methylphenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-13-7-9-15(10-8-13)23-20-25-17(24-19(21)26-20)12-27-16-6-2-4-14-5-3-11-22-18(14)16/h2-11H,12H2,1H3,(H3,21,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLMJVJZQZXQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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